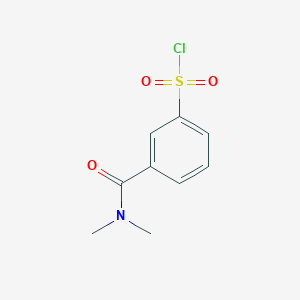

![molecular formula C14H12ClN3O2S2 B2937345 2-((3-(4-氯苯基)-4-氧代-3,4,6,7-四氢噻吩并[3,2-d]嘧啶-2-基)硫代)乙酰胺 CAS No. 687563-96-8](/img/structure/B2937345.png)

2-((3-(4-氯苯基)-4-氧代-3,4,6,7-四氢噻吩并[3,2-d]嘧啶-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-((3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of the products was proven both by a complex of physicochemical methods (1 H, 13 C NMR, IR spectra) and by alternative synthesis with thiophosgene as a reagent .Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . It was established that the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .科学研究应用

抗菌剂

研究已经证明了噻吩并[3,2-d]嘧啶衍生物作为抗菌剂的潜力。例如,已经合成并评估了衍生物对革兰氏阳性菌和革兰氏阴性菌(如金黄色葡萄球菌和大肠杆菌)的功效。构效关系研究表明,某些取代基的存在可以增强抗菌活性,表明这些化合物在开发新的抗菌药物中具有潜力 (Desai 等人,2008 年)。

抗菌活性

一些研究已经合成并评估了噻吩并[3,2-d]嘧啶衍生物的抗菌特性。这些化合物显示出有希望的抗菌和抗真菌活性,与链霉素和夫西地酸等标准药物相当。这些发现强调了这些衍生物在治疗传染病中的潜力,并突出了它们抗菌功效的广谱性 (Hossan 等人,2012 年)。

抗肿瘤和抗癌特性

对噻吩并[3,2-d]嘧啶衍生物的抗肿瘤和抗癌特性的研究已经产生了重大的发现。一些化合物已显示出对癌细胞系(如人乳腺腺癌 (MCF7))的活性,突出了它们作为抗癌药物开发先导的潜力。这些化合物对癌细胞的特异性以及它们的化学多样性为合成具有靶向抗肿瘤作用的新治疗剂提供了有希望的途径 (El-Morsy 等人,2017 年)。

中枢神经系统 (CNS) 抑制活性

已经探索了一些衍生物的中枢神经系统抑制活性,表明了开发新的镇静剂或 CNS 疾病治疗方法的潜力。这些研究为进一步研究噻吩并[3,2-d]嘧啶衍生物的神经药理学特性奠定了基础,可能为需要 CNS 抑制的疾病提供新的治疗方法 (Manjunath 等人,1997 年)。

属性

IUPAC Name |

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2S2/c15-8-1-3-9(4-2-8)18-13(20)12-10(5-6-21-12)17-14(18)22-7-11(16)19/h1-4H,5-7H2,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITWMBIJNBQFDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2937263.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2937265.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2937267.png)

![Ethyl 4-{[2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2937270.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2937272.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2937275.png)

![N-cyclohexyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2937276.png)

![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2937279.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide](/img/structure/B2937283.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2937285.png)